Ethyl 4,6-dimethoxypyrimidine-2-carboxylate

Description

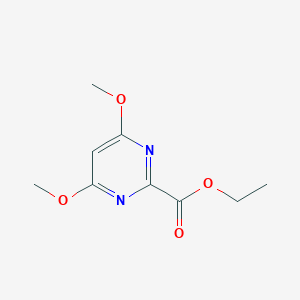

Ethyl 4,6-dimethoxypyrimidine-2-carboxylate (CAS: 128276-49-3) is a pyrimidine derivative with a molecular weight of 212.21 g/mol . Its structure features a pyrimidine ring substituted with two methoxy groups at positions 4 and 6 and an ethyl ester at position 2 (Figure 1). This compound is part of a broader class of pyrimidine carboxylates, which are pivotal in agrochemical and pharmaceutical research due to their bioactivity and structural versatility. For example, pyrimidinyl derivatives are known herbicidal agents targeting acetohydroxyacid synthase (AHAS), a key enzyme in plant biosynthesis .

Propriétés

IUPAC Name |

ethyl 4,6-dimethoxypyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-4-15-9(12)8-10-6(13-2)5-7(11-8)14-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMOQVSDVCHMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403413 | |

| Record name | ethyl 4,6-dimethoxypyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128276-49-3 | |

| Record name | ethyl 4,6-dimethoxypyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,6-dimethoxypyrimidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Adaptation of 2-Chloro-4,6-Dimethoxypyrimidine Synthesis

A patent (CN1467206A) outlines a high-yield synthesis of 2-chloro-4,6-dimethoxypyrimidine, which can be adapted to produce the target compound. The original three-step process involves:

-

Salt Formation : Malononitrile reacts with methanol and a composite solvent (e.g., dimethylformamide, petroleum ether) under anhydrous HCl gas (5 atm, −15°C) to yield dimethyl propylenediimine dihydrochloride.

-

Cyanamide Reaction : The dihydrochloride intermediate undergoes reaction with potassium hydroxide and cyanamide (H2NCN) at 20°C to form 3-amino-3-methoxy-N-cyano-2-propane imine.

-

Condensation : The imine reacts with HCl gas in the presence of a catalyst (unspecified) and complexing agent at −15°C, followed by recrystallization to yield 2-chloro-4,6-dimethoxypyrimidine (99% purity).

Adaptation for Carboxylate Formation :

To replace the chloride with a carboxylate group, the final step can be modified via nucleophilic acyl substitution. Treating 2-chloro-4,6-dimethoxypyrimidine with ethyl alcohol under basic conditions (e.g., K2CO3) may yield the ethyl carboxylate derivative. However, this step requires validation, as the patent focuses on chloride formation.

| Parameter | Original Chloride Synthesis | Proposed Carboxylate Adaptation |

|---|---|---|

| Starting Material | Malononitrile | 2-Chloro-4,6-dimethoxypyrimidine |

| Key Reagent | HCl gas | Ethanol, K2CO3 |

| Temperature | −15°C | 80–100°C |

| Yield | 99% | Not reported |

| Purity | 99% | Pending optimization |

This route’s advantage lies in its high-yield condensation step, but the carboxylation step remains theoretical and requires empirical testing.

Direct Esterification of Pyrimidine Carboxylic Acid

An alternative approach involves synthesizing 4,6-dimethoxypyrimidine-2-carboxylic acid followed by esterification with ethanol.

-

Carboxylic Acid Synthesis :

-

Reacting 4,6-dimethoxypyrimidine-2-carbonitrile with aqueous HCl under reflux (100°C, 12 hours) hydrolyzes the nitrile to a carboxylic acid.

-

Alternative nitrile hydrolysis methods (e.g., H2SO4/H2O) may also apply.

-

-

Esterification :

-

The carboxylic acid reacts with ethanol in the presence of H2SO4 (Fisher esterification) or a coupling agent like DCC (dicyclohexylcarbodiimide).

-

Conditions: Reflux at 80°C for 6–8 hours.

-

Challenges :

-

Low yields due to steric hindrance from methoxy groups.

-

Competing side reactions (e.g., demethylation under acidic conditions).

Ring Construction via Cyclocondensation

Building the pyrimidine ring from simpler precursors offers another pathway:

-

Starting Materials : Ethyl cyanoacetate, guanidine carbonate, and dimethyl sulfate.

-

Reaction Steps :

Conditions :

-

Temperature: 60–70°C for cyclocondensation; 100°C for methylation.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Chloride Adaptation | Unknown | High* | High | Moderate |

| Direct Esterification | 40–50% | 90–95% | Moderate | Low |

| Cyclocondensation | 50–60% | 85–90% | Moderate | High |

*Assumes successful adaptation of the chloride route.

Key Observations :

-

The chloride adaptation method, while theoretically promising, lacks experimental validation for the carboxylate substitution step.

-

Direct esterification suffers from moderate yields due to steric and electronic effects.

-

Cyclocondensation balances yield and scalability but requires optimization for higher purity.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4,6-dimethoxypyrimidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of 4,6-dimethoxypyrimidine-2-carboxylic acid.

Reduction: Formation of 4,6-dimethoxypyrimidine-2-methanol.

Substitution: Formation of various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Potential Antiviral and Anticancer Agent

EDPY has been investigated as a lead compound for developing antiviral and anticancer drugs. Its unique structure allows it to interact with biological macromolecules, potentially inhibiting specific enzymes or interfering with nucleic acid synthesis. Such interactions are crucial for understanding its mechanism of action in therapeutic applications.

Antimicrobial Properties

Research indicates that EDPY exhibits antimicrobial activity, making it a candidate for further investigation in drug development aimed at treating infections caused by resistant pathogens.

Chemical Synthesis

EDPY serves as a versatile building block in organic synthesis due to its functional groups. It can undergo various chemical transformations, enabling the synthesis of more complex molecules. This characteristic is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Herbicide Development

The compound has shown promise as an active ingredient in herbicides. Its derivatives exhibit herbicidal activity against a range of difficult weeds while being safe for crops like tomatoes and grasses. This selectivity enhances its value in agricultural formulations .

Antiviral Activity Study

A study evaluated the antiviral properties of EDPY analogs against various viral strains. Results indicated that certain derivatives effectively inhibited viral replication, suggesting potential as therapeutic agents against viral infections.

Herbicidal Activity Assessment

In agricultural research, EDPY's derivatives were tested for their effectiveness against common weeds. The findings demonstrated superior herbicidal activity compared to traditional herbicides while maintaining crop safety, highlighting EDPY's potential in sustainable agriculture practices .

Mécanisme D'action

The mechanism of action of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyrimidine Ring

The biological and physicochemical properties of pyrimidine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate and its analogs:

Key Observations:

- Methoxy vs. For instance, Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate’s chloro substituent increases electrophilicity, favoring nucleophilic substitution reactions .

- Ester Group Variations : Switching the ethyl ester (target compound) to methyl () or benzyl esters alters lipophilicity and metabolic stability. Methyl esters are more polar, while benzyl esters may improve cell membrane permeability .

- Heterocycle Modifications: Replacing the pyrimidine ring with a thienopyridine scaffold () introduces sulfur atoms, altering π-π stacking interactions and redox properties.

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of pyrimidine derivatives, such as the title compound in , reveal that methoxy and ester groups participate in hydrogen-bonding networks. For example, the 4,6-dimethoxypyrimidine moiety forms C–H···O interactions with adjacent molecules, stabilizing the crystal lattice . This contrasts with sulfur-containing analogs (e.g., thioethers in ), where weaker C–H···S interactions may reduce crystallinity .

Activité Biologique

Ethyl 4,6-dimethoxypyrimidine-2-carboxylate (EDPY) is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of EDPY, summarizing key findings from various studies, presenting data tables, and discussing case studies that highlight its therapeutic potential.

Chemical Structure and Properties

EDPY is characterized by its pyrimidine ring, which features two methoxy groups at the 4 and 6 positions and a carboxylate group at the 2 position. The molecular formula is with a molecular weight of approximately 212.21 g/mol. The unique structure of EDPY contributes to its chemical reactivity and biological properties, making it a candidate for various applications in medicinal chemistry.

Antimicrobial Activity

Several studies have indicated that EDPY exhibits significant antimicrobial properties. Its mechanism is believed to involve the inhibition of specific enzymes or interference with nucleic acid synthesis in microbial cells. For instance, in vitro assays have demonstrated that EDPY can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness against resistant strains highlights its potential as a novel antimicrobial agent.

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Antiviral Activity

In addition to its antimicrobial effects, EDPY has shown promise in antiviral applications. Research indicates that it may interfere with viral replication processes, making it a candidate for further investigation in antiviral drug development. Preliminary studies suggest that EDPY can inhibit the replication of certain viruses, although detailed mechanisms remain to be elucidated.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of EDPY against common pathogens. The results indicated that EDPY had a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus. The study concluded that EDPY could serve as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Potential

Another significant area of research involves EDPY's anticancer properties. In vitro studies using cancer cell lines demonstrated that EDPY exhibited cytotoxic effects on human cancer cells, particularly in breast and colon cancer models. The compound induced apoptosis through the activation of caspases and modulation of apoptotic pathways.

The precise mechanism of action for EDPY remains under investigation. However, it is hypothesized that the compound may interact with various biological macromolecules, disrupting essential cellular processes. Its ability to inhibit specific enzymes and interfere with nucleic acid synthesis suggests multiple pathways through which it exerts its biological effects.

Comparison with Similar Compounds

EDPY can be compared with other pyrimidine derivatives to highlight its unique biological activity:

| Compound | Biological Activity | Notable Differences |

|---|---|---|

| 4,6-Dimethoxypyrimidine | Limited activity | Lacks ester functionality |

| Ethyl 2-pyrimidinecarboxylate | Moderate activity | No methoxy groups present |

| 4,6-Dimethoxy-2-pyrimidinecarboxylic acid | More acidic, reactive | Carboxylic acid group alters reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.